molecular formula C21H25FN4OS B2921852 N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476440-90-1

N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2921852
CAS No.: 476440-90-1
M. Wt: 400.52
InChI Key: XOHHWCDPMLCWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-Fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a triazole-adamantane hybrid compound synthesized via cyclization of 2-(adamantane-1-yl)-N-methylhydrazincarbothioamide in an alkaline medium, followed by alkylation with α-halogenoalkanes . The 4-(4-fluorophenyl) and 5-(methylsulfanyl) substituents on the triazole ring modulate electronic and steric properties, influencing biological interactions.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4OS/c1-28-20-25-24-18(26(20)17-4-2-16(22)3-5-17)12-23-19(27)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHHWCDPMLCWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution, while the adamantane moiety is incorporated through nucleophilic substitution reactions. The final step involves the formation of the carboxamide linkage, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the adamantane moiety provides structural stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (Da) Triazole Substituents Adamantane Linkage Notable Features Reference
N-{[4-(4-Fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide C₂₁H₂₄FN₅OS 413.51 4-(4-fluorophenyl), 5-(methylsulfanyl) 1-carboxamide Balanced lipophilicity, antihypoxic focus
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(4-fluorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₄H₁₆FN₇O₂S 485.49 4-(4-fluorophenyl), 5-(2-furyl) Acetamide chain Increased aromaticity, higher molecular weight
N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide C₂₀H₁₉N₅O₃F₄ 453.39 3-nitro-1H-1,2,4-triazol-1-yl 1-carboxamide Electron-withdrawing nitro group
5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion (Compound I) C₁₃H₁₈N₄S 262.37 4-methyl Direct thione linkage Simpler structure, no fluorophenyl

Key Observations:

Adamantane Linkage :

  • The 1-carboxamide linkage (target compound and ) improves solubility relative to direct thione linkages (Compound I in ) .

Physical-Chemical Properties

Table 2: Physical-Chemical Properties of Selected Analogues

Compound Melting Point (°C) Solubility (n-butanol) LogP (Predicted) Reference
This compound 180–182* Moderate 3.8
5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion (Compound I) 158–160 Low 4.2
3-Hexylthio-5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole (Compound If) 94–96 High 5.1

*Estimated based on analogous derivatives in .

  • Lipophilicity : The target compound’s LogP (3.8) is lower than alkylthio derivatives (e.g., Compound If: LogP 5.1), suggesting improved aqueous solubility due to the carboxamide group .
  • Thermal Stability : Higher melting points in fluorophenyl-containing derivatives (e.g., target compound) correlate with increased crystallinity compared to alkylthio analogues .

Biological Activity

N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound incorporates a triazole ring, adamantane core, and various functional groups, including fluorophenyl and sulfanyl moieties, which contribute to its chemical properties and biological interactions. Preliminary studies suggest that it exhibits promising biological activities, particularly as an inhibitor in various biochemical pathways.

Chemical Structure and Properties

The compound's molecular formula is C27H30N4OSC_{27}H_{30}N_{4}OS with a molecular weight of approximately 494.6 g/mol. The presence of the triazole moiety is often associated with antifungal and antimicrobial properties, while the adamantane structure may enhance its interaction with biological membranes.

Property Value
Molecular Formula C27H30N4OS
Molecular Weight 494.6 g/mol
Key Features Triazole ring, Adamantane core, Fluorophenyl group

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, mercapto-substituted 1,2,4-triazoles have been reported to possess good antifungal activity against various microorganisms while showing limited antibacterial effects . The triazole structure is often linked to mechanisms that disrupt fungal cell wall synthesis or inhibit enzyme activity critical for microbial survival.

Anticancer Activity

A study evaluating related triazole compounds demonstrated their effectiveness against cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . The mechanism of action for these compounds often involves the inhibition of specific kinases or other critical enzymes involved in cancer cell proliferation.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Molecular docking studies suggest that these interactions could lead to significant biological effects, potentially enhancing therapeutic efficacy in treating diseases like cancer or infections .

Study 1: Antifungal Activity

A recent investigation focused on a series of triazole derivatives similar to this compound demonstrated potent antifungal activity against Candida albicans with minimal cytotoxicity towards human cells. The study highlighted the structure-activity relationship (SAR) indicating that modifications in the sulfanyl group significantly influenced antifungal potency .

Study 2: Anticancer Efficacy

Another study evaluated the anticancer effects of related triazole derivatives on various cancer cell lines. Compounds were screened for their ability to inhibit cell growth, with some showing IC50 values as low as 6.2 μM against HCT-116 cells. The results suggested that these compounds could serve as lead candidates for further development into anticancer agents due to their selective cytotoxicity against tumor cells while sparing normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.